molecular formula C17H14N2O2S B11231017 3-hydroxy-N'-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide

3-hydroxy-N'-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide

Cat. No.: B11231017
M. Wt: 310.4 g/mol
InChI Key: CGLSATDULSZFJC-WOJGMQOQSA-N
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Description

3-hydroxy-N’-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide is an organic compound with the chemical formula C23H18N2O2S This compound is known for its unique structure, which includes a naphthalene ring, a hydrazide group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide typically involves the condensation of 3-hydroxy-2-naphthohydrazide with an appropriate thienyl aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; often requires a catalyst or specific reaction conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted naphthohydrazides with different functional groups.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . Additionally, its hydrazide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-N’-[(1E)-1-thien-2-ylethylidene]-2-naphthohydrazide is unique due to its combination of a naphthalene ring, a hydrazide group, and a thienyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry .

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

3-hydroxy-N-[(E)-1-thiophen-2-ylethylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C17H14N2O2S/c1-11(16-7-4-8-22-16)18-19-17(21)14-9-12-5-2-3-6-13(12)10-15(14)20/h2-10,20H,1H3,(H,19,21)/b18-11+

InChI Key

CGLSATDULSZFJC-WOJGMQOQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC2=CC=CC=C2C=C1O)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)C1=CC2=CC=CC=C2C=C1O)C3=CC=CS3

solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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